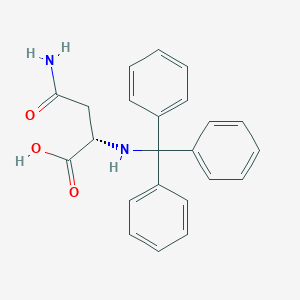
Trt-l-asn-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trt-l-asn-oh is a derivative of the amino acid L-asparagine, where the amino group is protected by a triphenylmethyl (trityl) group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-l-asn-oh typically involves the protection of the amino group of L-asparagine. One common method is the reaction of L-asparagine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and the product is purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Trt-l-asn-oh undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions to yield free L-asparagine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in peptide coupling reactions where the trityl group serves as a protecting group for the amino group.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major product of deprotection reactions is free L-asparagine. In coupling reactions, the product is typically a peptide where L-asparagine is incorporated into the peptide chain .
Scientific Research Applications
Trt-l-asn-oh has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of Trt-l-asn-oh primarily involves its role as a protected amino acid. The trityl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The trityl group can be removed under acidic conditions to yield the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-asparagine: Another protected form of L-asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-(9-Fluorenylmethoxycarbonyl)-L-asparagine: A protected form of L-asparagine with a fluorenylmethoxycarbonyl (Fmoc) group.
Uniqueness
Trt-l-asn-oh is unique due to the stability and bulkiness of the trityl group, which provides excellent protection for the amino group during complex synthetic procedures. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial .
Properties
CAS No. |
132388-58-0; 57618-17-4 |
|---|---|
Molecular Formula |
C23H22N2O3 |
Molecular Weight |
374.44 |
IUPAC Name |
(2S)-4-amino-4-oxo-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m0/s1 |
InChI Key |
QIRPOVMESMPVKL-FQEVSTJZSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


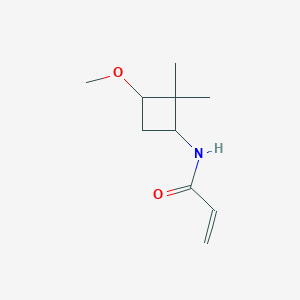
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B2870875.png)
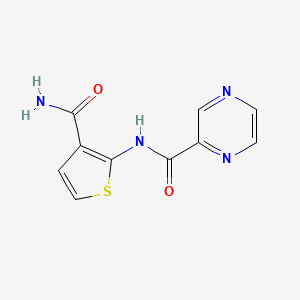
methanone](/img/structure/B2870877.png)

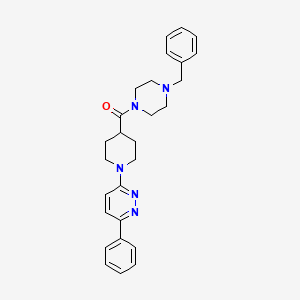
![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)
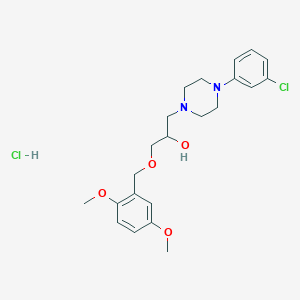
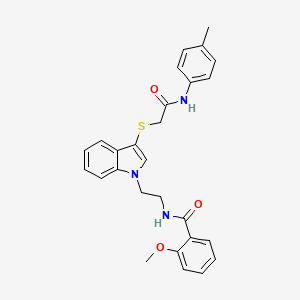
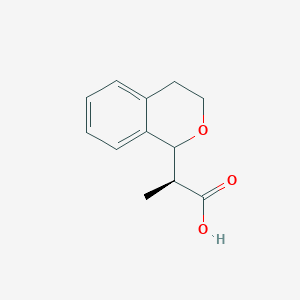
![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)
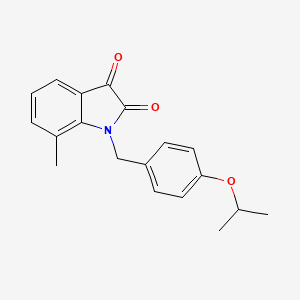
![10-(4-chlorobenzenesulfonyl)-N-(2,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2870894.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)
